molecular formula C₄₈H₇₈O₂₂ B1144992 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid CAS No. 26339-92-4

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B1144992
CAS No.: 26339-92-4
M. Wt: 1007.12
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Description

The compound "(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid" is a highly complex triterpenoid saponin characterized by a pentacyclic triterpene core (picene derivative) conjugated with multiple glycosyl groups. Its molecular formula is C₅₃H₈₈O₂₂, with a molecular weight of 1,077.30 g/mol. The compound exhibits a polar surface area of 354.00 Ų and moderate lipophilicity (XlogP 0.60) due to its hydroxyl-rich glycosidic substituents . Structurally, it features:

  • A hexamethylated tetradecahydropicene backbone.
  • Three hydroxyl groups at positions 8, 9, and 10.
  • Two β-D-glucopyranosyl units attached via ester linkages.
  • A carboxylic acid group at the oxane-2-carboxylic acid moiety.

This compound belongs to the triterpene saponin class, known for their roles in plant defense and pharmacological activities, including anti-inflammatory and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid can be synthesized through the extraction of natural sources, particularly from the seeds of Aesculus chinensis. The extraction process typically involves the use of solvents such as methanol and water. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Aesculus chinensis. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using techniques such as high-speed counter-current chromatography (HSCCC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the hydrolysis of this compound include its aglycone form and various sugar moieties .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, inhibiting the proliferation of cancer cells, and scavenging free radicals. The specific molecular targets and pathways involved in these actions are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) XlogP Key Substituents
Target Compound (as above) C₅₃H₈₈O₂₂ 1,077.30 354.00 0.60 2 glucopyranosyl units, 3 hydroxyls, hexamethylated triterpene core
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aR,6bR,...) C₄₇H₇₆O₁₈ 965.12 298.00 -0.85 1 glucopyranosyl unit, 4 hydroxyls, heptamethylated triterpene core
Compound from Zygophyllum fabago (Zygocaperoside) C₄₈H₇₈O₁₈ 991.14 310.00 -1.20 1 rhamnosyl unit, 2 glucosyl units, tetracyclic triterpene backbone
[(2S,3R,4S,5S,6R)-6-oxane-2-carboxylic acid derivative C₅₉H₉₆O₂₆ 1,221.40 413.00 -1.20 3 glucopyranosyl units, 5 hydroxyls, hexamethylated triterpene core

Key Differences

Glycosylation Patterns: The target compound has two β-D-glucopyranosyl units, whereas Zygocaperoside (from Z. fabago) includes a rhamnosyl unit and additional glucosyl groups . The compound in features three glucopyranosyl units, enhancing its hydrophilicity (polar surface area: 413.00 Ų vs. 354.00 Ų in the target compound).

Triterpene Core Modifications :

  • The hexamethylated tetradecahydropicene backbone in the target compound contrasts with the heptamethylated variant in , which reduces steric hindrance and alters receptor binding .
  • Zygocaperoside’s tetracyclic structure lacks the pentacyclic rigidity of the target compound, impacting its membrane permeability .

The derivative in shows stronger binding to PPAR gamma (linked to metabolic regulation) and estrogen receptors, indicating divergent therapeutic applications.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s structural complexity (13 rotatable bonds, 15 H-bond donors) complicates synthesis, requiring advanced glycosylation strategies .
  • Natural Sources: Similar triterpenoids are isolated from plants (Z. fabago) and fungal endophytes (Penicillium chrysogenum), but the target compound’s natural origin remains unconfirmed .
  • ADMET Properties :
    • The target compound’s oral bioavailability is predicted to be low due to high polarity, aligning with trends in triterpene saponins .
    • In contrast, less polar analogs (e.g., , XlogP -0.85) show improved blood-brain barrier penetration .

Biological Activity

The compound is a complex glycosylated triterpenoid with significant structural diversity. Its molecular formula is C30H52O26C_{30}H_{52}O_{26} and it has a molecular weight of approximately 828.71 g/mol. This compound has drawn attention due to its potential biological activities including anti-inflammatory and anticancer properties.

Chemical Structure

The compound features multiple hydroxyl groups and a unique tetradecahydropicene backbone which contributes to its biological activity. The stereochemistry is critical for its interaction with biological systems.

Anti-inflammatory Properties

Research indicates that similar compounds within the triterpenoid family exhibit anti-inflammatory effects. For instance:

  • Mechanism of Action : Triterpenoids can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α by modulating signaling pathways like NF-κB .
  • Case Study : A study demonstrated that pentacyclic triterpenoids reduced inflammation in retinal cells by decreasing cytokine secretion in response to inflammatory stimuli .

Anticancer Effects

Triterpenoids have also been reported to possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies show that certain triterpenoids can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Clinical Trials : Some trials have evaluated the efficacy of triterpenoids in various cancers with promising results .

Antioxidant Activity

The compound exhibits antioxidant properties , which are essential for combating oxidative stress:

  • Mechanism : Triterpenoids can scavenge free radicals and enhance the activity of antioxidant enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound is likely absorbed through the gastrointestinal tract due to its glycosylated nature. Studies suggest that similar compounds reach peak plasma concentrations within 2 hours post-administration .

Research Findings

A summary of key research findings related to this compound includes:

Study FocusFindingsReference
Anti-inflammatory EffectsInhibition of IL-1β and TNF-α in retinal cells; reduced inflammation in vivo
Anticancer ActivityInduction of apoptosis in cancer cell lines; clinical trials showing efficacy
Antioxidant PropertiesScavenging of free radicals; enhancement of antioxidant enzyme activity

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20-,21+,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,40-,41-,42+,44-,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYGNCHWUKMUKE-YYXJHCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317214
Record name Desacylescin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1007.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26339-92-4
Record name Desacylescin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26339-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacylescin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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